

# comparative study of volatile corrosion inhibitors including amino alcohols

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Compound of Interest

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A Comparative Guide to Amino Alcohols as Volatile Corrosion Inhibitors

This guide provides a comparative analysis of amino alcohols as volatile corrosion inhibitors (VCIs). While direct, comprehensive comparative studies on the volatile corrosion inhibition efficiency of a wide range of amino alcohols are limited in publicly available literature, this document synthesizes existing data on their performance as corrosion inhibitors in various environments and outlines the standard experimental protocols for their evaluation. This guide is intended for researchers, scientists, and professionals in materials science and corrosion engineering.

## Introduction to Amino Alcohols as Volatile Corrosion Inhibitors

Amino alcohols are organic compounds containing both an amino (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. Their volatility allows them to be used as VCIs, where they are transported in the vapor phase to protect metal surfaces from corrosion within an enclosed space. The primary mechanism of corrosion inhibition by amino alcohols involves the adsorption of their molecules onto the metal surface.[1][2] The lone pair of electrons on the nitrogen and oxygen atoms facilitates this adsorption, forming a protective film that acts as a barrier to corrosive agents.[1][2] This film can inhibit both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.[3]

## **Comparative Performance Data**



Quantitative data directly comparing the volatile corrosion inhibition efficiency of a broad spectrum of amino alcohols under identical conditions is scarce. The majority of available research focuses on their performance as corrosion inhibitors in aqueous solutions, particularly in acidic media. The following tables summarize some of the available data for common amino alcohols. It is crucial to note that these results are from immersion tests and may not directly translate to VCI performance, but they provide valuable insights into the relative effectiveness of these compounds.

Table 1: Corrosion Inhibition Efficiency of Amino Alcohols on Mild Steel in Acidic Medium

Inhibitor	<b>Concentr</b> ation	Corrosive Medium	Temperat ure	Inhibition Efficiency (%)	Test Method	Referenc e
Diethanola mine	10 <sup>-3</sup> M	0.5 M H2SO4	303 K	88.7	Galvanosta tic Polarizatio n	[4]
Diethanola mine	10 <sup>-4</sup> M	0.5 M H2SO4	303 K	83.8	Galvanosta tic Polarizatio n	[4]
Diethanola mine	10 <sup>-5</sup> M	0.5 M H2SO4	303 K	75.0	Galvanosta tic Polarizatio n	[4]
Diethanola mine	10 <sup>-6</sup> M	0.5 M H2SO4	303 K	65.4	Galvanosta tic Polarizatio n	[4]
Diethanola mine	10 <sup>-7</sup> M	0.5 M H2SO4	303 K	55.3	Galvanosta tic Polarizatio n	[4]



Table 2: Comparative Corrosion Inhibition Efficiency of Ethanolamines on Zinc in Acidic Medium

Inhibitor	Concentrati on	Corrosive Medium	Inhibition Efficiency (%)	Test Method	Reference
Monoethanol amine	15 mM	1.0 M Sulfamic Acid	92.4	Weight Loss	[5]
Diethanolami ne	15 mM	1.0 M Sulfamic Acid	91.5	Weight Loss	[5]
Triethanolami ne	15 mM	1.0 M Sulfamic Acid	71.6	Weight Loss	[5]
Monoethanol amine	1%	0.01 N HNO₃ + 0.01 N H₃PO₄	95	Weight Loss	[6]
Diethanolami ne	1%	0.01 N HNO <sub>3</sub> + 0.01 N H <sub>3</sub> PO <sub>4</sub>	94	Weight Loss	[6]
Triethanolami ne	1%	0.01 N HNO <sub>3</sub> + 0.01 N H <sub>3</sub> PO <sub>4</sub>	93	Weight Loss	[6]

Table 3: Comparative Performance of an Amino Alcohol Inhibitor and Lithium Nitrite for Reinforcing Steel

Inhibitor	Molar Ratio (Inhibitor/Cl <sup>-</sup> )	Corrosion Protection	Reference
Dimethylethanolamine	≥ 0.3	Effective	[3]
Lithium Nitrite	≥ 0.6	Effective	[3]

## **Experimental Protocols**



The evaluation of volatile corrosion inhibitors typically involves a combination of weight loss, electrochemical, and vapor phase tests.

## **Weight Loss Method (Gravimetric)**

This is a fundamental method for determining corrosion rates and inhibitor efficiency.

Protocol based on ASTM G31:

- Specimen Preparation: Metal specimens (e.g., mild steel coupons) are cleaned, degreased, and weighed accurately.
- Test Setup: The VCI in its delivery form (e.g., powder, impregnated paper) is placed in a sealed container (e.g., a desiccator or test jar) with the metal specimens suspended above it, ensuring no direct contact. A corrosive environment is created, often by adding a small amount of water to create a high-humidity atmosphere. A control setup without the VCI is also prepared.
- Exposure: The containers are maintained at a constant temperature for a specified duration.
- Evaluation: After the exposure period, the specimens are removed, cleaned according to standard procedures (e.g., using inhibited acid to remove corrosion products), dried, and reweighed.
- Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ Wᵢ) / W₀] x 100 Where:
  - Wo is the weight loss of the specimen in the absence of the inhibitor.
  - W<sub>i</sub> is the weight loss of the specimen in the presence of the inhibitor.

## **Electrochemical Impedance Spectroscopy (EIS)**

EIS is a powerful non-destructive technique for studying the corrosion resistance of the protective film formed by the inhibitor.

General Protocol:



- Electrochemical Cell: A three-electrode cell is typically used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
- Exposure to VCI: The working electrode is exposed to the VCI vapor in a sealed chamber for a predetermined period to allow for the formation of the protective film.
- EIS Measurement: The VCI-exposed working electrode is then immersed in a corrosive electrolyte (e.g., 3.5% NaCl solution). A small amplitude AC voltage is applied across a range of frequencies, and the resulting current is measured to determine the impedance.
- Data Analysis: The impedance data is often analyzed by fitting it to an equivalent electrical circuit model to determine parameters such as polarization resistance (Rp), which is inversely proportional to the corrosion rate.
- Calculation of Inhibition Efficiency (IE%): IE% = [(Rp(inh) Rp(blank)) / Rp(inh)] x 100
   Where:
  - Rp(inh) is the polarization resistance in the presence of the inhibitor.
  - Rp(blank) is the polarization resistance in the absence of the inhibitor.

## **Vapor Phase Inhibition Ability (VIA) Test**

This test directly evaluates the ability of a VCI to inhibit corrosion in the vapor phase.

#### Protocol based on NACE TM0208:

- Apparatus: A test jar containing a metal specimen (typically ferrous metal) is used. The VCI
  material is placed in the jar, physically separated from the specimen.
- Procedure:
  - A controlled amount of water is added to the jar to create a humid environment.
  - The jar is sealed and subjected to a temperature cycle to induce condensation on the metal specimen.



- A control jar without the VCI is run in parallel.
- Evaluation: After the test cycle, the metal specimen is visually inspected for signs of corrosion. The extent of corrosion is typically rated on a scale. A successful VCI will show little to no corrosion compared to the control specimen.[7][8]

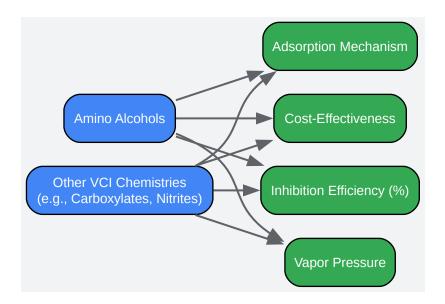
## **Mandatory Visualizations**





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Caption: Experimental workflow for evaluating volatile corrosion inhibitors.



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Caption: Logical framework for comparing different classes of VCIs.

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